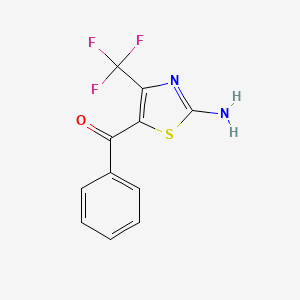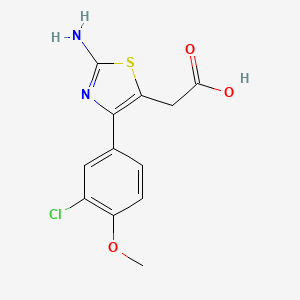![molecular formula C14H14O4S B11812747 4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)
4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via the cyclization of appropriate precursors, such as 2-bromothiophene and a suitable benzene derivative, under palladium-catalyzed conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with a suitable leaving group on the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the benzothiophene core or the tetrahydrofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interactions of benzothiophene derivatives with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran moiety may enhance the compound’s binding affinity and selectivity towards these targets. The benzothiophene core can participate in various biochemical pathways, leading to the modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: A simpler analog lacking the tetrahydrofuran moiety.
Tetrahydrofuran-2-carboxylic acid: A compound with a similar tetrahydrofuran structure but without the benzothiophene core.
Benzo[b]thiophene-6-carboxylic acid: Another analog with a different substitution pattern on the benzothiophene core.
Uniqueness
4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid is unique due to the presence of both the tetrahydrofuran moiety and the benzothiophene core, which imparts distinct chemical properties and potential applications. The combination of these two structural features allows for enhanced interactions with biological targets and improved physicochemical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H14O4S |
|---|---|
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
4-(oxolan-2-ylmethoxy)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C14H14O4S/c15-14(16)9-6-12(11-3-5-19-13(11)7-9)18-8-10-2-1-4-17-10/h3,5-7,10H,1-2,4,8H2,(H,15,16) |
Clé InChI |
OCJVDNHZRHZYMK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC2=C3C=CSC3=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)
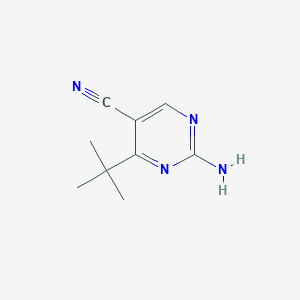
![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)
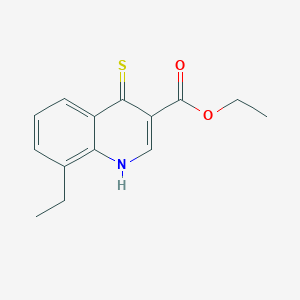





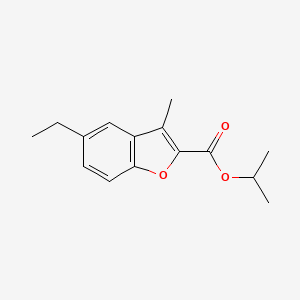
![2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11812718.png)
